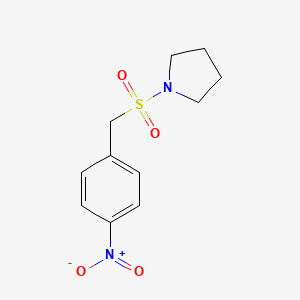

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Übersicht

Beschreibung

“1-((4-Nitrobenzyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O4S . It has an average mass of 270.305 Da and a monoisotopic mass of 270.067413 Da .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .

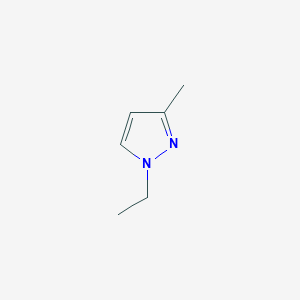

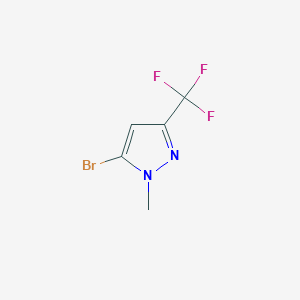

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. It is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

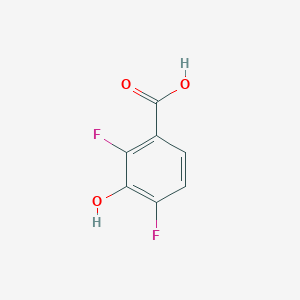

Pyrrolidine derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have been shown to possess several important biological activities . The fluorophenyl substituents at position 3 (R1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

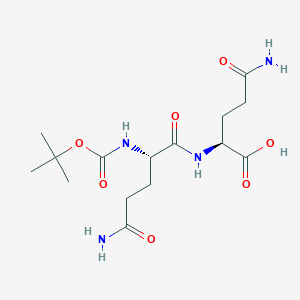

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is used in the synthesis of intermediates for various chemical compounds. For instance, it has been utilized in the synthesis of (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine from trans-4-hydroxy-L-proline. The process involved steps such as N-acylation, sulfonylation, amidation, configuration inversion, and hydrolysis. Microwave irradiation was used to assist configuration inversion, making the process more efficient by shortening the reaction time and removing the need for nitrogen protection (Xu Zhong-yu, 2010).

Biological Activities

Derivatives of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, such as sulfonamide and carbamate derivatives, have been synthesized and evaluated for biological activities. Notably, certain compounds demonstrated significant inhibition against tobacco mosaic virus (TMV) and showed antioxidant activities, indicating potential applications in biological and agricultural sectors (H. Sudhamani et al., 2016).

Chemical Synthesis and Reactions

In the realm of chemical synthesis, 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is involved in various reactions and preparations. For example, it's used in the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine through a series of reactions starting from benzyl chloride. The process includes steps like nitration, sulfonation, chlorination, and aminolysis, leading to high yields of the product (Xin Fei, 2004).

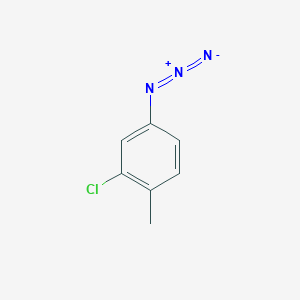

Cyclisation and Polymer Chemistry

The compound also plays a role in cyclisation reactions and the synthesis of polymers. For instance, pyrrolidines, which are important in medicine and industry, can be synthesized through [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This reaction is not only of polar nature but also proceeds under mild conditions, yielding specific pyrrolidine derivatives (Magdalena Żmigrodzka et al., 2022).

Molecular Structure and Analysis

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine-related compounds are also studied for their molecular structure and properties. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were examined. This compound, evaluated as a potential antineoplastic agent, showcases the complexity and potential of derivatives related to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in medicinal chemistry (Surajit Banerjee et al., 2002).

Zukünftige Richtungen

The pyrrolidine ring and its derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have shown promise in the field of drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make these compounds attractive for future research .

Eigenschaften

IUPAC Name |

1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEYIHLMZBWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477559 | |

| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | |

CAS RN |

340041-91-0 | |

| Record name | 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340041-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)